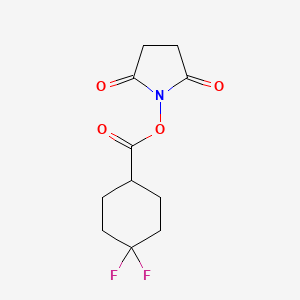

2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4,4-difluorocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4/c12-11(13)5-3-7(4-6-11)10(17)18-14-8(15)1-2-9(14)16/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPFFZFTQYRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)ON2C(=O)CCC2=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147235 | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369515-34-3 | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369515-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4,4-difluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Procedure:

-

- 4,4-Difluorocyclohexanecarboxylic acid (purity >99%)

- N-hydroxysuccinimide (NHS)

- Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

- Solvent: Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

-

- Dissolve 4,4-difluorocyclohexanecarboxylic acid and NHS in anhydrous CH2Cl2 under an inert atmosphere (nitrogen or argon) at 0 °C.

- Slowly add DCC to the stirred solution to activate the carboxylic acid group.

- Stir the mixture at 0 °C to room temperature for several hours (typically 2–24 h).

-

- Filter off the precipitated dicyclohexylurea (DCU) byproduct.

- Concentrate the filtrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluent.

-

- The product is isolated as a white to off-white solid.

- Characterization by NMR (1H, 13C, and 19F), IR spectroscopy, and mass spectrometry confirms the structure.

- Purity typically exceeds 95% after purification.

Alternative Preparation Approaches

- Use of Carbodiimide Coupling with Additives: Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance reaction rates and yields.

- Use of Other Coupling Agents: Alternatives such as N,N'-diisopropylcarbodiimide (DIC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed with similar protocols.

- One-Pot Procedures: Some recent methods allow for one-pot synthesis of NHS esters from carboxylic acids without isolation of intermediates, improving efficiency.

Research Findings and Data Summary

| Parameter | Details | Reference/Notes |

|---|---|---|

| Starting acid purity | >99% | Commercial sources |

| Coupling agent | DCC (1.0 equiv) | Standard carbodiimide coupling |

| NHS amount | 1.0–1.2 equiv | Slight excess to drive reaction |

| Solvent | Anhydrous CH2Cl2 or THF | Dry conditions essential |

| Temperature | 0 °C to room temperature | Controls reaction rate and side reactions |

| Reaction time | 2–24 hours | Monitored by TLC or NMR |

| Work-up | Filtration of DCU, evaporation, chromatography | Standard purification |

| Yield | 70–90% | Dependent on reaction scale and purification method |

| Characterization methods | NMR (1H, 13C, 19F), MS, IR | Confirms product identity and purity |

Notes on Fluorinated Cyclohexane Derivatives

The presence of difluoro substitution on the cyclohexane ring influences the reactivity and stability of the carboxylic acid and its activated esters. Fluorine atoms increase the electrophilicity of the carbonyl carbon, often facilitating coupling reactions but may require careful control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrrolidinone ring or the difluorocyclohexane moiety.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of novel drugs targeting various diseases, particularly neurodegenerative disorders.

Case Study: Neurodegenerative Diseases

Research indicates that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease. A study highlighted the potential of this compound in developing HDAC inhibitors that could provide therapeutic benefits in treating these conditions .

2. Anticancer Properties

The compound has also been explored for its anticancer properties. Studies suggest that derivatives of dioxopyrrolidine can induce apoptosis in cancer cells. This application is particularly promising for targeting resistant cancer types, where traditional therapies fail .

Chemical Synthesis and Modifications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it more effective as a drug candidate.

Research Findings

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate with three closely related compounds:

Key Differentiators

Electronic and Steric Effects

- The 4,4-difluorocyclohexane group in the target compound provides electron-withdrawing effects, reducing NHS ester hydrolysis rates compared to non-fluorinated analogues (e.g., cyclohexane or linear alkyl chains). This property is critical for applications requiring prolonged reaction windows .

- In contrast, pyren-1-yl substituents (as in CAS 97427-71-9) introduce π-π stacking capabilities and fluorescence, making them ideal for tracking molecular interactions via imaging .

Stability Studies

Case Studies

- The target compound was used to synthesize fluorinated peptide-drug conjugates, demonstrating improved serum stability over non-fluorinated counterparts in vitro .

- Biotinylated analogues are standard in proteomics workflows , though their susceptibility to hydrolysis necessitates rapid processing .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4,4-difluorocyclohexanecarboxylate is a compound belonging to the class of pyrrolidine derivatives. This article explores its biological activities, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 334.32 g/mol

- CAS Number : 64987-85-5

- Purity : Typically >95% in research applications

- Storage Conditions : Store in a dark place under inert atmosphere at temperatures below -20°C .

Biological Activity Overview

The biological activity of 2,5-dioxopyrrolidin derivatives has been investigated in various studies, revealing significant pharmacological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related pyrrolidine derivatives. For instance, a focused set of hybrid compounds demonstrated potent anticonvulsant effects in mouse models. The lead compound from this series exhibited effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), with effective doses (ED50) reported as follows:

- ED50 MES : 23.7 mg/kg

- ED50 PTZ : 59.4 mg/kg

These activities are attributed to the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor .

Antinociceptive Properties

In addition to its anticonvulsant effects, the compound has shown promise in pain management. In formalin-induced pain models, the lead compound exhibited significant antinociceptive activity, suggesting its potential for treating neuropathic pain conditions .

The mechanisms underlying the biological activities of 2,5-dioxopyrrolidin derivatives appear to involve:

- Sodium Channel Inhibition : Modulation of ion channels contributes to its anticonvulsant effects.

- TRPV1 Receptor Antagonism : This mechanism is linked to its analgesic properties.

- Multitargeted Action : The compound may interact with multiple biological targets, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Potential Applications

Given its diverse biological activities, this compound could have applications in:

- Epilepsy Treatment : As a potential anticonvulsant agent.

- Pain Management : For conditions involving neuropathic pain.

- Drug Development : As a scaffold for developing multitargeted therapeutics.

Q & A

Basic Question

- Storage :

- Stability Monitoring :

How is this compound utilized in the experimental phasing of macromolecular structures?

Advanced Question

While not directly reported for this compound, structurally related NHS esters (e.g., BS3, DSS) are used in crystallography to stabilize protein-ligand interactions.

- Methodological Insight :

What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.